![molecular formula C24H29BN2O7S B15225696 ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15225696.png)
ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is part of the pyrrolo[2,3-c]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the boronate ester group (dioxaborolan) makes it particularly interesting for various chemical transformations and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is facilitated by the presence of the boronate ester .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The boronate ester group allows for various substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition. The compound’s structure allows it to fit into the active sites of enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound shares the boronate ester group but has a different core structure, leading to different reactivity and applications.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: Another boronate ester-containing compound with distinct biological activities and uses.
Uniqueness
Ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is unique due to its combination of the pyrrolo[2,3-c]pyridine core and the boronate ester group. This combination provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C24H29BN2O7S |
|---|---|
Molekulargewicht |
500.4 g/mol |
IUPAC-Name |
ethyl 6-methyl-1-(4-methylphenyl)sulfonyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C24H29BN2O7S/c1-8-32-22(29)19-13-17-18(25-33-23(3,4)24(5,6)34-25)14-26(7)21(28)20(17)27(19)35(30,31)16-11-9-15(2)10-12-16/h9-14H,8H2,1-7H3 |
InChI-Schlüssel |
BKSNPZJJMZLGIP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C3=C2C=C(N3S(=O)(=O)C4=CC=C(C=C4)C)C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15225631.png)
![5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15225634.png)
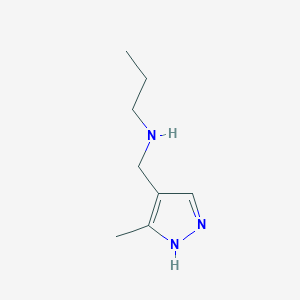
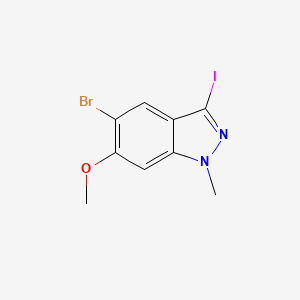
![3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15225656.png)
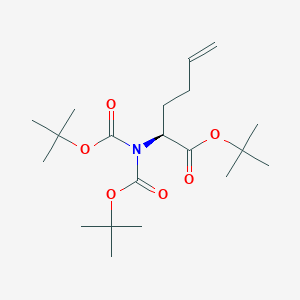

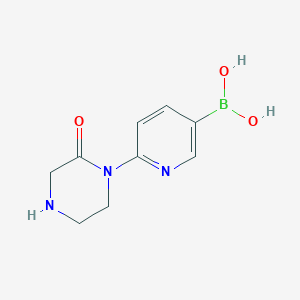
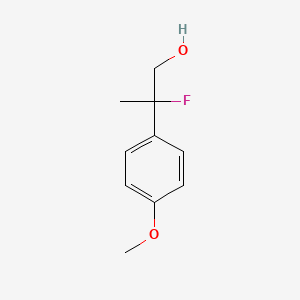
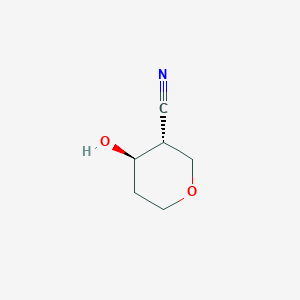
![tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate](/img/structure/B15225708.png)

![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B15225719.png)
![Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B15225721.png)
